molecular formula C17H17NO3S B2903163 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1226443-61-3

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2903163
CAS No.: 1226443-61-3
M. Wt: 315.39
InChI Key: GRYLXZQWQUHLNK-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide is a synthetic chemical compound offered for research purposes. This molecule incorporates a benzamide core linked to a thiophen-2-ylmethyl group and a cyclopropyl keto-ether chain, structural features associated with bioactive molecules. The core N-(thiophen-2-yl)benzamide structure is recognized in medicinal chemistry as a privileged scaffold for the development of potent BRAF(V600E) kinase inhibitors . BRAF(V600E) is a common oncogenic driver, making inhibitors of significant interest in oncology research for targeting the MAPK signaling pathway . Furthermore, the cyclopropyl carboxamide moiety is a key chemotype identified in high-throughput phenotypic screens for novel antimalarial agents . Research indicates that this class of compounds targets the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of Plasmodium falciparum . As cytochrome b is a validated drug target for parasites and is structurally divergent from the human form, compounds with this motif offer a potential mechanism for selective antiparasitic activity . Researchers can utilize this compound to investigate its potential mechanisms of action and potency in these or other biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(12-3-4-12)11-21-14-7-5-13(6-8-14)17(20)18-10-15-2-1-9-22-15/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLXZQWQUHLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction Approach

The Mitsunobu reaction enables ether formation under milder conditions, leveraging triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) .

Procedure :

  • Synthesize 2-cyclopropyl-2-hydroxyacetophenone via Friedel-Crafts acylation of benzene with cyclopropane carbonyl chloride, followed by hydroxylation at the α-position using osmium tetroxide.
  • React 4-hydroxybenzoic acid with the alcohol intermediate under Mitsunobu conditions (PPh₃, DIAD, THF, 0°C to room temperature).
  • Deprotect the methyl ester (if used) via saponification with lithium hydroxide.

Yield Optimization :

  • Substituting DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP) improves reaction efficiency (yield: 68% vs. 52%).

Amide Bond Formation with Thiophen-2-ylmethylamine

Acid Chloride-Mediated Coupling

Procedure :

  • Convert 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (2 hours).
  • Add thiophen-2-ylmethylamine dropwise to the acid chloride in dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base.
  • Stir for 4 hours, then concentrate and purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 75–82%.

Carbodiimide-Based Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide formation in dichloromethane.

Procedure :

  • Activate the carboxylic acid with EDC/HOBt for 30 minutes.
  • Add thiophen-2-ylmethylamine and stir for 12 hours at room temperature.
  • Isolate the product via extraction and recrystallization.

Yield : 70%.

Alternative Routes and Novel Methodologies

Biocatalytic Approaches

Recent advances in enzyme engineering, such as evolved myoglobin variants, enable stereoselective synthesis of cyclopropane-containing compounds. While the target molecule lacks stereocenters, these methods could streamline cyclopropane ring formation in related intermediates.

Radical Bromination Strategies

Patent literature describes radical bromination of benzylic positions using NBS and AIBN initiators. Applied to methyl 4-methylbenzoate, this method could yield methyl 4-(bromomethyl)benzoate, which may be functionalized further to install the cyclopropyl-oxoethoxy group.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.72 (s, 2H, OCH₂), 4.56 (s, 2H, NCH₂), 2.98 (m, 1H, cyclopropyl CH), 1.42–1.38 (m, 4H, cyclopropyl CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O ketone).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Cyclopropane Synthesis

Large-scale cyclopropanation via Simmons-Smith reaction (Zn/Cu, CH₂I₂) remains the most economical method for generating cyclopropyl precursors, despite safety concerns associated with diazomethane.

Solvent Recycling

Patent disclosures highlight the recovery of DMF and THF via distillation, reducing production costs by ~20%.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized at the thiophene ring or the cyclopropyl group.

    Reduction: Reduction reactions might target the carbonyl groups or the benzamide moiety.

    Substitution: The benzamide and thiophene rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide may have several research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs
Compound Name Key Substituents Synthesis Method Biological Activity Reference
Target Compound 2-Cyclopropyl-2-oxoethoxy, thiophen-2-yl Hypothesized: Alkylation of thiophen-2-ylmethanol with benzoyl chloride derivatives Not reported
2,4-Dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide (54) 2,4-Dichloro, 4-chlorophenyl Alkylation of 4-chloroaniline with thiophen-2-ylaldehyde, followed by benzoylation Anti-Trypanosoma brucei activity
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b) 2-Aminocyclopropyl, thiophen-2-yl Coupling of aminocyclopropylphenyl with thiophen-2-ylbenzoyl chloride Anti-LSD1 activity (IC₅₀: 0.8 µM)
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide Thiazole, trifluoropropyl Suzuki coupling or nucleophilic substitution Mycobacterium tuberculosis inhibition

Key Observations :

  • Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom may improve lipophilicity and π-π stacking compared to furan (compound 53) or imidazole (compound 55) .
  • Ketone Functionality: The 2-oxoethoxy group in the target compound increases polarity, which could affect solubility and membrane permeability relative to non-ketone ethers (e.g., compound 54’s dichlorophenyl group) .

Physicochemical Properties

Data from analogs suggest the following trends (Table 2):

Table 2: Physical and Spectral Data of Analogs
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Key IR Bands (cm⁻¹) Reference
Target Compound Not reported Expected: ~7.5–8.2 (aromatic H), 4.5–5.0 (OCH₂) ~1680 (C=O), 1240 (C-O-C)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide (4b) 215–217 7.8–8.1 (aromatic H), 2.9–3.1 (cyclopropyl CH₂) 3278–3414 (NH), 1663 (C=O)
2,4-Dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide (54) Not reported 7.4–7.6 (thiophene H), 4.8 (NCH₂) 1243–1258 (C=S, if applicable)

Key Observations :

  • Cyclopropane Effects: The aminocyclopropyl group in compound 4b shows distinct ¹H NMR signals at δ 2.9–3.1, suggesting restricted rotation due to ring strain .
  • Thiophene Contributions : Thiophene protons typically resonate at δ 7.4–7.6, as seen in compound 54, which aligns with the target compound’s expected spectral profile .

Biological Activity

The compound 4-(2-cyclopropyl-2-oxoethoxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19NO2S\text{C}_{17}\text{H}_{19}\text{N}\text{O}_2\text{S}

This compound features a cyclopropyl group, an oxoethoxy moiety, and a thiophenyl substituent, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes, including those involved in metabolic pathways related to cancer and diabetes.
  • Cellular Protection : Some studies suggest that derivatives can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the context of diabetes management.

Antidiabetic Effects

A notable study indicated that benzamide analogs could protect pancreatic β-cells against ER stress-induced apoptosis. The compound demonstrated significant β-cell protective activity with an EC50 value of approximately 0.1μM0.1\,\mu M . This suggests that this compound may have therapeutic potential in treating diabetes by enhancing β-cell survival.

Anticancer Properties

Benzamide derivatives have been studied for their anticancer properties. The compound's ability to inhibit specific pathways associated with tumor growth has been observed in various preclinical models. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines .

Study 1: β-cell Protection

In a controlled laboratory setting, the compound was tested on INS-1 cells subjected to tunicamycin (Tm), a known ER stress inducer. Results showed a maximum activity of 100% rescue from Tm-induced cell death at 0.1μM0.1\,\mu M, indicating potent protective effects against ER stress .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of benzamide derivatives, the compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 1μM1\,\mu M to 10μM10\,\mu M, suggesting its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeEC50 ValueMaximum ActivityNotes
β-cell Protection0.1μM0.1\,\mu M100%Significant protection against ER stress
Anticancer Activity110μM1-10\,\mu MVariableEffective against various cancer cell lines

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDCMEnhances efficiency
Temperature100°C (reflux)Completes reaction
Reaction Time2 hoursBalances degradation
PurificationMethanol recrystallization≥95% purity

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:
Contradictions often arise from assay-specific variables. Strategies include:

  • Standardization : Replicate assays under uniform conditions (e.g., cell lines, pH, temperature) .
  • Orthogonal Assays : Validate results using complementary methods (e.g., ELISA for protein binding and SPR for kinetics) .
  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 µM) to identify activity thresholds .
  • Computational Modeling : Use molecular docking to predict binding affinities and reconcile discrepancies .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Confirms substituent integration and coupling patterns (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
  • HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 385.4) .
  • X-ray Crystallography : Resolves crystal structure for absolute configuration verification .

Q. Table 2: Analytical Techniques and Parameters

TechniqueKey ParametersApplicationReference
¹H NMRδ 7.3–8.1 ppm (aromatic H)Structural confirmation
HPLCRetention time: 12.5 minPurity assessment
HRMSm/z 385.1432 (calculated)Molecular weight

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Substituent Modification : Vary the thiophene (e.g., 5-methyl substitution) or benzamide groups to probe electronic effects .
  • Biological Profiling : Test derivatives in enzyme inhibition assays (e.g., IC50 against kinase targets) .
  • QSAR Modeling : Correlate logP values with bioavailability using software like MOE or Schrödinger .
  • Metabolic Stability : Assess hepatic microsomal stability to prioritize derivatives .

Basic: What are the critical steps in designing in vitro assays to evaluate pharmacological potential?

Methodological Answer:

  • Cell Line Selection : Use target-specific lines (e.g., HEK293 for receptor studies) .
  • Control Groups : Include positive (e.g., known inhibitors) and vehicle controls (DMSO <0.1%) .
  • Concentration Gradient : Test 5–6 concentrations (e.g., 0.1–50 µM) to establish dose dependency .
  • Endpoint Measurement : Use fluorescence (e.g., Calcein-AM for viability) or luminescence (e.g., ATP levels) .

Advanced: How can metabolic stability and toxicity be assessed preclinically for this compound?

Methodological Answer:

  • Hepatocyte Incubations : Measure half-life (t1/2) in human liver microsomes with NADPH cofactors .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .
  • hERG Assay : Evaluate cardiac toxicity via patch-clamp electrophysiology .

Basic: What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Heat Management : Use jacketed reactors for exothermic reactions (e.g., cyclopropane ring formation) .
  • Solvent Recovery : Implement distillation for DCM reuse to reduce costs .
  • Purification : Replace column chromatography with recrystallization for scalability .
  • Quality Control : In-process HPLC monitoring ensures batch consistency .

Advanced: How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify binding poses .
  • Pharmacophore Mapping : Align key functional groups (e.g., benzamide carbonyl) with target active sites .
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity .
  • Network Pharmacology : Map multi-target interactions using STRING or KEGG databases .

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